molecular formula C11H13F6NO4 B4898021 ethyl N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]carbamate

ethyl N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]carbamate

Cat. No.: B4898021
M. Wt: 337.22 g/mol
InChI Key: PKULKWPWRUCUOY-UHFFFAOYSA-N
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Description

Ethyl N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]carbamate is a complex organic compound characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]carbamate typically involves the reaction of ethyl trifluoroacetate with other organic reagents under controlled conditions. One common method involves the condensation of ethyl trifluoroacetate with ethyl acetate, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions often require specific temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, allowing it to modulate specific biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Properties

IUPAC Name

ethyl N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F6NO4/c1-4-22-8(21)18-9(10(12,13)14,11(15,16)17)7(5(2)19)6(3)20/h7H,4H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKULKWPWRUCUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(C(=O)C)C(=O)C)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F6NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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